

# Chemical and Toxicological Profile of Ftaxilide

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

Get Quote

The table below summarizes the basic identifiers and known properties of **Ftaxilide**:

| Property                                      | Value / Description                                 |
|-----------------------------------------------|-----------------------------------------------------|
| CAS Number                                    | 19368-18-4 [1]                                      |
| IUPAC Name                                    | 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1]   |
| Molecular Formula                             | C <sub>16</sub> H <sub>15</sub> NO <sub>3</sub> [1] |
| Molecular Weight                              | 269.295 g/mol [1]                                   |
| Therapeutic Class                             | Novel antituberculosis agent [1]                    |
| Density                                       | 1.262 g/cm <sup>3</sup> [1]                         |
| Boiling Point                                 | 375.3°C at 760 mmHg [1]                             |
| Flash Point                                   | 180.8°C [1]                                         |
| Acute Oral Toxicity (Mouse LD <sub>50</sub> ) | 4500 mg/kg [1]                                      |

## Experimental Protocol: Equilibrium Solubility Measurement

This shake-flask method is a standard for determining the equilibrium solubility of a drug in various solvents and is critical for pre-formulation studies [2].

### Materials and Equipment

- **API: Ftaxilide** (ensure known crystal form and purity).
- **Solvents:** Buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, PEG 400), oils (e.g., oleic acid, isopropyl myristate), and surfactants (e.g., Tween 80).
- **Equipment:** Glass vials with PTFE-lined caps, analytical balance, vortex mixer, temperature-controlled orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC system, syringe filters (0.45  $\mu\text{m}$ ).

### Procedure

- **Saturation:** For each solvent system, add an excess of **Ftaxilide** (approximately 100-200 mg) to 2-5 mL of solvent in a sealed vial [2].
- **Equilibration:** Agitate the suspensions continuously in an orbital shaker for at least 24-72 hours at a constant temperature (e.g., 37°C) to reach equilibrium [2].
- **Phase Separation:** Centrifuge the samples at 3000-5000 rpm for 10-15 minutes to separate the undissolved drug from the saturated solution [2].
- **Analysis:** Carefully withdraw an aliquot of the supernatant, filter it through a 0.45  $\mu\text{m}$  membrane, and dilute it appropriately. Quantify the drug concentration using a validated UV-Vis (requires establishing  $\lambda_{\text{max}}$  and calibration curve) or HPLC method [2].
- **Calculation:** Calculate solubility in mg/mL or  $\mu\text{g/mL}$  from the measured concentration, considering the dilution factor. Perform experiments in triplicate and report the mean  $\pm$  standard deviation.

## Formulation Strategies for Poorly Soluble Drugs

For a drug with properties like **Ftaxilide** (high molecular weight, likely high log P), lipid-based formulations are a promising strategy to enhance solubility and in vivo absorption [2]. The following workflow outlines a systematic approach to developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).



A dashed-line rectangular box containing a rounded rectangle with the text "Stability Assessment" inside.

Click to download full resolution via product page

## Protocol for SNEDDS Development

### 1. Component Screening

- **Oil Phase Screening:** Assess the solubility of **Ftaxilide** in various oils (e.g., oleic acid, isopropyl myristate, castor oil, cinnamon oil) using the shake-flask method described above. Select the oil that demonstrates the highest drug solubility [2].
- **Surfactant Screening:** Mix the selected oil with different surfactants (e.g., Tween 80, Tween 20, Span 80). Dilute each mixture with water and note the number of flask inversions required to form a homogeneous emulsion. Prefer surfactants that form clear emulsions with fewer inversions and show high percent transmittance (>95%) [2].
- **Co-surfactant Screening:** Combine the selected oil and surfactant with various co-surfactants (e.g., PEG 400, ethanol, propylene glycol). PEG 400 is often advantageous as it modifies viscosity and helps form and preserve the emulsion [2]. Screen for combinations that yield a clear, stable nanoemulsion.

### 2. Construction of Pseudo-ternary Phase Diagram

- Prepare mixtures of surfactant and co-surfactant ( $S_{mix}$ ) at different weight ratios (e.g., 1:1, 2:1, 3:1).
- Combine these  $S_{mix}$  ratios with the selected oil in varying proportions (e.g., from 1:9 to 9:1 oil-to- $S_{mix}$ ).
- Titrate each mixture with water, agitating after each addition. Note the points at which the mixture transitions from clear to turbid (or vice versa).
- Plot the data on a ternary diagram (using software like CHEMIX School) to identify the precise boundaries of the self-nanoemulsifying region [2].

### 3. Formulation and In-Vitro Characterization

- **Preparation:** From the nanoemulsion region of the phase diagram, select a stable formulation composition. Dissolve **Ftaxilide** into the isotropic mixture of oil,  $S_{mix}$ , and co-solvent (if any) to create the final SNEDDS concentrate [2].
- **Droplet Size Analysis:** Dilute the SNEDDS concentrate with water and use dynamic light scattering (DLS) to determine the mean droplet size and polydispersity index (PDI). A successful SNEDDS

typically forms droplets smaller than 200 nm.

- **In-Vitro Dissolution Test:** Compare the dissolution profile of the **Ftaxilide**-SNEDDS formulation against pure drug powder using USP apparatus in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer). SNEDDS for poorly soluble drugs like felodipine have shown over 95% drug release within 20 minutes, significantly outperforming the pure drug [2].

## Application Note Summary

The absence of specific **Ftaxilide** solubility data necessitates a systematic experimental approach. The provided protocols for solubility measurement and SNEDDS development offer a reliable pathway to generate the necessary data and create an effective formulation. Successfully enhancing the solubility of **Ftaxilide** through these methods is anticipated to improve its in vivo dissolution and absorption, thereby potentially increasing its therapeutic efficacy as an antituberculosis agent.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Ftaxilide | CAS#:19368-18-4 [chemsrc.com]
2. Enhancing solubility and dissolution of felodipine using self ... [nature.com]

To cite this document: Smolecule. [Chemical and Toxicological Profile of Ftaxilide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003711#ftaxilide-solubility-for-in-vivo-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)